molecular formula C20H18N4O2S B2431994 N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide CAS No. 446851-52-1

N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide

Cat. No. B2431994
CAS RN: 446851-52-1
M. Wt: 378.45
InChI Key: FIXUFYHBFTYSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

H1-antihistaminic Agents

A class of compounds, including 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrates significant in vivo H1-antihistaminic activity. This activity was observed in guinea pigs, where these compounds protected animals from histamine-induced bronchospasm. One particular compound was found to be more potent than the reference standard chlorpheniramine maleate, with negligible sedation effects, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized to meet structural requirements essential for anticancer activity. Certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds as anticancer agents (Reddy et al., 2015).

Positive Inotropic Activity

Another study synthesized a series of 2‐(4‐(4‐substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, evaluating their positive inotropic activities. These compounds were found to enhance the stroke volume in isolated rabbit-heart preparations, with one compound showing the most desirable potency. This suggests their potential as positive inotropic agents for heart failure treatment (Li et al., 2008).

Antimicrobial Activity

Furthermore, a series of new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines exhibited inhibitory activity against the HCT 116 cancer cell line and also demonstrated antimicrobial activities. This highlights the compound's dual potential in anticancer and antimicrobial applications (Kumar et al., 2019).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-11-18-22-23-20(24(18)16-9-5-3-7-14(13)16)27-12-19(25)21-15-8-4-6-10-17(15)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXUFYHBFTYSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide

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